molecular formula C14H20N2O2S B2880928 N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893098-64-1

N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2880928
CAS No.: 893098-64-1
M. Wt: 280.39
InChI Key: SYRGDYMVYXADJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a pivalamido group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method includes the Gewald reaction, which involves the condensation of a ketone (such as cyclopentanone) with a cyanoacetate in the presence of sulfur and a base (e.g., morpholine). The resulting intermediate is then further modified to introduce the pivalamido and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Techniques such as high-speed vibration milling (HSVM) can be employed to enhance the efficiency of the synthesis process. This method uses mechanical grinding to facilitate the reaction, making it more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in materials science, such as the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism by which N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound is structurally similar but lacks the pivalamido group.

  • 2-Pivalamidothiophene-3-carboxamide: This compound has a similar pivalamido group but a different thiophene ring structure.

Uniqueness: N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide stands out due to its combination of the pivalamido group and the cyclopenta[b]thiophene core, which may confer unique chemical and biological properties compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and industrial applications may uncover even more uses for this intriguing compound.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-14(2,3)13(18)16-12-10(11(17)15-4)8-6-5-7-9(8)19-12/h5-7H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRGDYMVYXADJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.